Gallium telluride (GaTe)
Overview
Description
Gallium telluride (GaTe) is a layered semiconductor that belongs to the III-VI metal-chalcogen family, which includes GaS, GaSe, and GaTe. Its crystal structure is more complex than those of GaS and GaSe, featuring weakly interacting two-dimensional sheets that stack in various ways to form the full three-dimensional structure. GaTe exists in both stable (α-GaTe) and metastable (β-GaTe) modifications, with α-GaTe being monoclinic and β-GaTe being hexagonal. The hexagonal phase transitions to the monoclinic phase at high temperatures. GaTe's optical properties, including its reflectance spectra, vary with polarization, highlighting its complex structure and behavior (Edwards, 1997).
Synthesis Analysis
GaTe has been synthesized using various methods, including electrochemical synthesis, which produces novel gallium telluride compounds consisting of one-dimensional chains held together by hydrogen bonds (Warren et al., 1994), and physical vapor transport, which yields anisotropic semiconducting GaTe nanomaterials (Cai et al., 2017).
Molecular Structure Analysis
GaTe's molecular structure is characterized by its anisotropic behavior and low symmetry, which significantly influences its optical properties. This anisotropy is essential for applications in optoelectronics and thermoelectrics. Studies have explored GaTe's in-plane optical anisotropy, revealing intricate dependences on flake thickness, photon and phonon energies, which are crucial for its application potential (Huang et al., 2016).
Chemical Reactions and Properties
Chemical vapor deposition (CVD) techniques have been employed to grow hexagonal gallium selenide and telluride films, demonstrating the envelope of molecular control achievable over these materials. This method results in polycrystalline hexagonal layered structures with significant implications for their chemical and physical properties (Gillan & Barron, 1997).
Physical Properties Analysis
GaTe's physical properties, such as its high photoresponsivity and promising thermoelectric performance, are closely tied to its unique in-plane anisotropy and low symmetry. The material's interaction with light, including electron-photon and electron-phonon interactions, is an area of active investigation, offering insights into its suitability for various optoelectronic and thermoelectric applications (Huang et al., 2016).
Chemical Properties Analysis
GaTe's surface oxidation can be harnessed to expand its application range, including electrocatalysis, photocatalysis, and gas sensing. The formation of a nanoscale Ga2O3 skin over GaTe due to Te vacancies enhances its performance in these areas. This unexpected benefit of surface oxidation opens new avenues for the utilization of GaTe beyond traditional photonic and optoelectronic devices (Bondino et al., 2022).
Scientific Research Applications
Photocatalysis, Electrocatalysis, and Chemical Sensing : GaTe, a van der Waals semiconductor, demonstrates enhanced capabilities in photocatalysis, electrocatalysis, and gas sensing when interfaced with its native oxide, Ga2O3. This combination has shown promising results in hydrogen evolution reactions and can potentially reduce costs compared to traditional Pt/C electrodes. It's also suitable for detecting gases like H2O, NH3, and NO2 at high temperatures, which is beneficial for monitoring combustion processes (Bondino et al., 2022).
Optoelectronics and Thermoelectrics : The in-plane anisotropy and low symmetry of layered GaTe make it a promising candidate for optoelectronics and thermoelectrics. It exhibits high photoresponsivity, short response times, and notable thermoelectric performance, owing to unique electron-photon and electron-phonon interactions (Huang et al., 2016).
Optoelectronic Devices : GaTe nanowires, fabricated without metal particles, retain excellent optical properties and are potential materials for optoelectronic applications. These nanowires can be synthesized using a self-catalytic growth mechanism, offering simplicity and effectiveness (Saeb & Varga, 2022).
Nanoelectromechanical Devices : Thin GaTe nanodrums, due to their direct bandgap and elastic properties, are ideal for creating nanoelectromechanical devices that can act as sensors and actuators. The study of their elastic properties paves the way for new optomechanical applications (Chitara & Ya’akobovitz, 2017).
Gamma Ray Spectroscopy : GaTe's potential for room-temperature gamma-ray spectroscopy is explored due to its band gap and average atomic number. Its anisotropic physical properties make it a candidate for radiation detection applications (Conway et al., 2007).
Flexible Photodetectors : GaTe nanowires are used to create flexible photodetectors demonstrating high responsivity and quantum efficiency. These devices exhibit excellent mechanical flexibility and electrical stability, indicating their potential in future flexible optoelectronic applications (Yu et al., 2014).
Passivation for Nanodevices : A novel chemical passivation approach using hydrogen–silsesquioxane (HSQ) effectively protects GaTe flakes from oxidation, preserving their structural and optical characteristics. This is crucial for their use in nanoelectronics, optoelectronics, and quantum photonics (Kotha et al., 2019).
Safety And Hazards
Future Directions
Gallium telluride (GaTe) is a two-dimensional (2D) semiconductor that has received considerable attention due to its potential applications in solid state optics and electronics, particularly as a sensing material in field-effect transistor (FET) photodetectors . The results demonstrate the crucial role of interlayer interactions in the structural stability, which provides a phase engineering strategy for device applications .
properties
InChI |
InChI=1S/Ga.HTe.2H/h;1H;; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHAZMDKPWLCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[GaH2].[TeH] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH3Te | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium telluride (GaTe) | |
CAS RN |
12024-14-5 | |
Record name | Gallium telluride (GaTe) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallium telluride (GaTe) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.